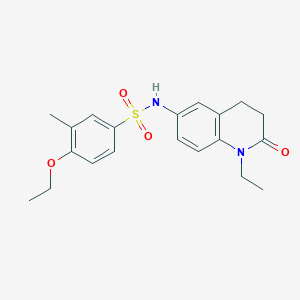
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Quinoline moiety
- Sulfonamide group
- Ethoxy and methyl substituents
The molecular formula is C17H20N2O3S with a molecular weight of approximately 336.42 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antitumor Activity :
- In vitro studies show that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- A study demonstrated its effectiveness against ovarian cancer cell lines (A2780), showing a significant reduction in cell viability at specific concentrations.
-
Antimicrobial Properties :
- The sulfonamide group is known for its antibacterial effects. Preliminary tests suggest that this compound may inhibit bacterial growth, although further studies are required to quantify this activity.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in cancer cell lines, preventing further cell division.
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Cancer Treatment Potential :
Therapeutic Applications
The therapeutic applications of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains; potential for new antibiotics. |
| Anti-inflammatory | Modulates inflammatory pathways; useful for conditions like arthritis. |
| Cancer Treatment | Induces apoptosis in cancer cells; potential for novel cancer therapies. |
Case Studies
Several case studies have highlighted the efficacy of this compound in various contexts:
Cancer Cell Line Studies
- In vitro assays demonstrated significant cytotoxicity against human cancer cell lines at micromolar concentrations. The mechanism of action involves apoptosis induction and cell cycle arrest.
Antimicrobial Efficacy
- A study evaluated its activity against MRSA and other bacterial strains, revealing promising results with MIC values significantly lower than those of conventional antibiotics.
Inflammatory Disease Models
- Animal models of arthritis showed that administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.
Summary of Biological Activities
Propiedades
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-18-9-7-16(13-15(18)6-11-20(22)23)21-27(24,25)17-8-10-19(26-5-2)14(3)12-17/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFQURWWNFUVDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













